molecular formula C14H23N B13978541 (R)-1-[4-(tert-butyl)phenyl]butylamine

(R)-1-[4-(tert-butyl)phenyl]butylamine

Cat. No.: B13978541
M. Wt: 205.34 g/mol
InChI Key: DSYIDEPUMHXPNP-CYBMUJFWSA-N
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Description

®-1-[4-(tert-butyl)phenyl]butylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[4-(tert-butyl)phenyl]butylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine and an acid catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-1-[4-(tert-butyl)phenyl]butylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(tert-butyl)phenyl]butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[4-(tert-butyl)phenyl]ethylamine
  • ®-1-[4-(tert-butyl)phenyl]propylamine
  • ®-1-[4-(tert-butyl)phenyl]isobutylamine

Uniqueness

®-1-[4-(tert-butyl)phenyl]butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

(1R)-1-(4-tert-butylphenyl)butan-1-amine

InChI

InChI=1S/C14H23N/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13H,5-6,15H2,1-4H3/t13-/m1/s1

InChI Key

DSYIDEPUMHXPNP-CYBMUJFWSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

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